D-Glucose-13C2-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138079-87-5 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Methodological Frameworks for D Glucose 1,2 13c2 Tracer Studies
Experimental Design Principles for Isotope Tracing Experiments with D-GLUCOSE-1,2-13C2
The successful application of D-GLUCOSE-1,2-¹³C₂ as a metabolic tracer hinges on a robust experimental design that considers the biological question, the characteristics of the biological system, and the analytical methods to be employed. The two primary approaches for isotopic labeling are steady-state and non-stationary (or dynamic) labeling.
Steady-State Isotopic Labeling Approaches
Steady-state isotopic labeling is predicated on the assumption that the biological system is in a metabolic steady state, meaning that the concentrations of intracellular metabolites are constant over time. wikipedia.org In this approach, the system is cultured with a medium containing D-GLUCOSE-1,2-¹³C₂ for a duration sufficient to achieve isotopic steady state, where the isotopic enrichment of the metabolites of interest no longer changes. wikipedia.orgnih.gov This method is particularly well-suited for systems that can be maintained in a state of consistent growth and metabolism, such as continuous cell cultures. biorxiv.org
The primary goal of steady-state experiments is to determine the relative contributions of different pathways to the production of a given metabolite. By analyzing the mass isotopomer distribution (MID) of downstream metabolites, researchers can infer the relative fluxes through converging metabolic pathways. For example, the labeling pattern of lactate (B86563) or pyruvate (B1213749) derived from D-GLUCOSE-1,2-¹³C₂ can distinguish between the glycolytic and pentose (B10789219) phosphate (B84403) pathways. nih.gov A key advantage of the steady-state approach is that it allows for the calculation of time- and volume-independent metabolic fluxes. However, a critical prerequisite is the verification that isotopic steady state has indeed been reached, which can be confirmed by measuring labeling at multiple time points to ensure it has plateaued. nih.gov
Non-Stationary Isotopic Labeling Approaches
In contrast to the steady-state approach, non-stationary isotopic labeling, also known as dynamic labeling or isotopic transient analysis, involves measuring the rate of isotope incorporation into metabolites over a time course before the system reaches isotopic steady state. acs.orgacs.org This method is particularly powerful for studying systems where achieving a true steady state is difficult or for investigating the dynamics of metabolic pathways with slow turnover rates. wikipedia.org
Non-stationary metabolic flux analysis (MFA) does not require the assumption of isotopic equilibrium and can provide insights into the absolute rates of metabolic reactions. biorxiv.orgacs.org By capturing the transient labeling patterns of metabolites, this approach can reveal information about intracellular pool sizes and the kinetics of metabolic pathways. springernature.com This is especially valuable for understanding how metabolic networks respond to perturbations or changes in environmental conditions. The experimental workflow involves introducing D-GLUCOSE-1,2-¹³C₂ and then collecting samples at multiple, short time intervals to track the dynamic changes in isotopic enrichment. acs.org This method, however, requires more complex mathematical modeling to estimate metabolic fluxes from the time-course data. acs.org
| Feature | Steady-State Isotopic Labeling | Non-Stationary Isotopic Labeling |
|---|---|---|
| Core Principle | Analysis at isotopic equilibrium. | Analysis during the transient phase before isotopic equilibrium. |
| Primary Output | Relative metabolic fluxes and pathway contributions. | Absolute metabolic fluxes and pathway kinetics. |
| Assumptions | Metabolic and isotopic steady state. nih.gov | Metabolic steady state (metabolite concentrations are constant). biorxiv.org |
| Experimental Duration | Longer, to ensure isotopic steady state is reached. | Shorter, involving time-course sampling. acs.org |
| Data Analysis | Algebraic models based on isotopomer balancing. | Differential equation models describing labeling dynamics. acs.org |
| Applicability | Systems in a stable metabolic state (e.g., continuous cell cultures). | Dynamic systems, pathways with slow turnover, and short-term studies. wikipedia.org |
Tracer Delivery and Introduction Methods in Biological Systems
The method of introducing D-GLUCOSE-1,2-¹³C₂ into a biological system is a critical experimental parameter that depends on whether the study is conducted in vitro or in vivo.
For in vitro studies, such as those using cell cultures, the tracer is typically introduced by replacing the standard glucose-containing medium with a medium where the glucose is substituted with D-GLUCOSE-1,2-¹³C₂. mdpi.com The concentration of the tracer should be carefully considered to mimic physiological conditions as closely as possible.
For in vivo studies in animal models, several delivery methods are available, each with its own advantages and disadvantages.
Oral Gavage: This method involves administering a solution of the tracer directly into the stomach. It is considered a physiologically relevant method for studying the metabolism of dietary nutrients as it follows the natural route of absorption through the gastrointestinal tract. nih.gov
Intravenous (IV) Infusion: This method involves delivering the tracer directly into the bloodstream at a controlled rate. nih.gov IV infusion allows for precise control over the plasma concentration of the tracer and is often used to achieve a rapid and stable isotopic enrichment in the circulation.
Liquid Diet: For longer-term studies, the tracer can be incorporated into a liquid diet, allowing for non-invasive and continuous delivery over an extended period. researchgate.net
The choice of delivery method will influence the kinetics of tracer distribution and metabolism, and therefore must be carefully selected based on the specific research question.
Sample Preparation for Isotopic Metabolite Analysis
The accurate analysis of D-GLUCOSE-1,2-¹³C₂ derived metabolites is critically dependent on the meticulous preparation of biological samples. This involves two key steps: quenching and extraction to preserve the metabolic state of the sample, followed by derivatization to make the metabolites suitable for analysis, typically by gas chromatography-mass spectrometry (GC-MS).
Quenching and Extraction Protocols for D-GLUCOSE-1,2-13C2 Derived Metabolites
The primary goal of quenching is to instantaneously halt all enzymatic activity, thereby preserving the metabolic profile of the cells or tissue at the moment of sampling. futurelearn.com This is crucial because many metabolites have very rapid turnover rates. futurelearn.com
For adherent cell cultures , a common quenching method involves the rapid removal of the culture medium, followed by the addition of a pre-chilled solvent, such as 80:20 methanol (B129727):water at -80°C. mdpi.com For suspension cultures , cells can be rapidly separated from the medium by centrifugation or fast filtration and then quenched in a cold solvent. acs.orgfuturelearn.com Rapid filtration followed by immersion in 100% cold (-80°C) methanol has been shown to be a highly efficient quenching method. nih.gov
Following quenching, metabolites are extracted from the cellular matrix. The choice of extraction solvent is critical to ensure the efficient recovery of a broad range of metabolites. A common approach involves using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, which separates the polar metabolites (including those derived from glucose) from the non-polar lipids. The polar phase, containing the ¹³C-labeled metabolites, is then collected, dried, and prepared for derivatization.
| Step | Objective | Common Protocols | Key Considerations |
|---|---|---|---|
| Quenching | Instantaneously stop all metabolic activity. | - Rapid washing with cold saline followed by addition of cold methanol (-80°C). mdpi.com | - Speed is critical to prevent metabolite degradation. nih.gov |
| Extraction | Efficiently recover metabolites from the cellular matrix. | - Monophasic extraction with cold methanol/water. mdpi.com | - The solvent must be compatible with downstream analytical methods.
|
Derivatization Techniques for Enhanced Analytical Detection
Many of the downstream metabolites of glucose, such as organic acids, amino acids, and sugar phosphates, are polar and non-volatile, making them unsuitable for direct analysis by GC-MS. Derivatization is a chemical modification process that increases the volatility and thermal stability of these compounds, allowing them to be separated by gas chromatography and detected by mass spectrometry. sigmaaldrich.com
A widely used derivatization method for metabolomics studies is silylation , which involves replacing active hydrogens in functional groups (e.g., -OH, -NH₂, -SH) with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netsigmaaldrich.com
TBDMS Derivatization: This is often performed using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). TBDMS derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The reaction typically involves incubating the dried metabolite extract with MTBSTFA at an elevated temperature (e.g., 95°C) for about an hour. shimadzu.com
For metabolites containing carbonyl groups, such as pyruvate and other keto acids, a two-step derivatization is often employed. This involves an initial methoximation step to protect the carbonyl group, followed by silylation of the other functional groups. gcms.cz This prevents the formation of multiple derivative products from a single compound.
The choice of derivatization reagent and protocol can significantly impact the sensitivity and accuracy of the analysis. Therefore, it is essential to optimize the derivatization conditions for the specific metabolites of interest.
| Derivatization Technique | Reagent(s) | Target Metabolites | Advantages |
|---|---|---|---|
| Silylation (TBDMS) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino acids, organic acids, sugars, sugar phosphates. | Forms stable derivatives, less sensitive to moisture. sigmaaldrich.com |
| Methoximation + Silylation | Methoxyamine hydrochloride (MOX) followed by a silylating agent (e.g., BSTFA, MTBSTFA). | Keto acids and other carbonyl-containing compounds. | Prevents multiple derivative formation, improves chromatographic resolution. gcms.cz |
| Methyl Chloroformate (MCF) Derivatization | Methyl chloroformate | Amino acids and organic acids. | Rapid reaction, produces stable derivatives. springernature.com |
Model Systems for D-GLUCOSE-1,2-13C2 Metabolic Studies
The stable isotope tracer D-GLUCOSE-1,2-13C2 is a powerful tool for elucidating metabolic pathways in a variety of biological systems. Its two labeled carbons at the C1 and C2 positions allow for precise tracking of glucose fate through central carbon metabolism. The choice of model system is critical and depends on the specific research question, ranging from single-cell metabolism to complex whole-organism physiology.
In vitro cellular models offer a controlled environment to investigate cell-autonomous metabolic activities. By supplying D-GLUCOSE-1,2-13C2 as the primary carbon source in the culture medium, researchers can trace its incorporation into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This approach, often part of 13C Metabolic Flux Analysis (MFA), is instrumental in quantifying the relative activities of interconnected pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govcortecnet.com
The use of D-GLUCOSE-1,2-13C2 is particularly advantageous for studying the PPP. physiology.org Glycolysis metabolizes the tracer to produce doubly labeled [2,3-13C2]lactate. nih.gov In contrast, the oxidative branch of the PPP removes the C1 carbon, leading to the formation of singly labeled [3-13C]lactate after the labeled carbons re-enter the glycolytic pathway. nih.govnih.gov The ratio of these lactate isotopomers provides a direct measure of PPP activity relative to glycolysis. nih.gov
Research findings from various mammalian cell lines have demonstrated the utility of this tracer:
Cancer Cell Lines: In human hepatoma (HepG2) cells, D-GLUCOSE-1,2-13C2 was used to determine that the pentose cycle accounted for approximately 5.7% of the total glucose flux. physiology.org Studies in pancreatic adenocarcinoma cell lines (BxPC-3 and MIA PaCa-2) revealed how metformin (B114582) alters the shuttling of glucose-derived acetyl-CoA into fatty acid synthesis. d-nb.info In A549 lung carcinoma cells, D-GLUCOSE-1,2-13C2 was identified as the optimal tracer for providing precise flux estimates for both glycolysis and the PPP. nih.gov
Muscle Cells: In C2C12 muscle cells, the tracer was used to show that exposure to the chemical p-phenylenediamine (B122844) inhibits glycolysis. frontiersin.org
Immune Cells: In primary human monocytes, D-GLUCOSE-1,2-13C2 tracing helped to identify metabolic shifts under neuroinflammatory conditions, showing the integration and conversion of the supplemented glucose into various metabolic pathways. nih.gov
| Cell Line | Research Focus | Key Finding Using D-GLUCOSE-1,2-13C2 | Metabolic Pathway(s) Elucidated |
|---|---|---|---|
| HepG2 (Human Hepatoma) | Quantification of Pentose Phosphate Pathway | Pentose cycle activity was 5.73 ± 0.52% of glucose flux. physiology.org | Pentose Phosphate Pathway, Glycolysis |
| C2C12 (Mouse Myoblast) | Toxicity study of p-phenylenediamine | Observed inhibition of glycolysis and the TCA cycle. frontiersin.org | Glycolysis, TCA Cycle |
| BxPC-3 & MIA PaCa-2 (Pancreatic Cancer) | Effect of metformin on metabolism | Metformin altered the use of glucose-derived acetyl-CoA for palmitate synthesis. d-nb.info | Fatty Acid Synthesis, Glycolysis |
| A549 (Lung Carcinoma) | Optimal tracer identification for MFA | [1,2-13C2]glucose provided the most precise flux estimates for the overall network. nih.gov | Glycolysis, Pentose Phosphate Pathway |
| Human Monocytes | Metabolism in neuroinflammatory conditions | Confirmed conversion of tracer into metabolites of glycolysis, the TCA cycle, and the serine synthesis pathway. nih.gov | Central Carbon Metabolism |
Ex vivo models, where intact organs are maintained in a viable state outside the body, bridge the gap between in vitro simplicity and in vivo complexity. These systems allow for the study of tissue-specific metabolism while controlling substrate supply and environmental conditions.
The isolated perfused heart is a well-established ex vivo model for studying cardiac metabolism. In studies using isolated rat hearts perfused with medium containing D-GLUCOSE-1,2-13C2, researchers can analyze the metabolic fate of glucose under various physiological or pathological conditions. nih.gov For example, glycolysis of the tracer produces [2,3-13C2]lactate, whereas flux through the oxidative PPP results in the loss of the labeled C1 carbon, ultimately generating [3-13C1]lactate. nih.gov This distinction allows for the assessment of relative pathway activity within the intact organ. Such experiments have been crucial for understanding glycogen (B147801) synthesis and the interplay between different metabolic pathways in cardiac tissue. nih.gov
| Model System | Tracer | Metabolite Analyzed | Pathway Indicated by Isotopomer |
|---|---|---|---|
| Isolated Perfused Rat Heart | D-GLUCOSE-1,2-13C2 | [2,3-13C2]Lactate | Glycolysis nih.gov |
| [3-13C1]Lactate | Pentose Phosphate Pathway (Oxidative) nih.gov |
In vivo animal models, primarily mice and rats, are indispensable for studying metabolism in the context of a whole organism, accounting for intercellular and inter-organ communication. D-GLUCOSE-1,2-13C2 can be administered systemically, for instance, through intravenous infusion or injection, to trace glucose metabolism in both healthy and diseased states. nih.govnih.gov
These studies provide critical insights into organ-specific metabolic reprogramming in diseases like cancer and diabetes.
Oncology: In an orthotopic mouse model of human glioblastoma and renal cell carcinoma, infusion of D-GLUCOSE-1,2-13C2 was used to evaluate the activity of the PPP relative to glycolysis in tumors versus surrounding brain tissue. nih.gov The analysis of lactate isotopomers revealed that glycolysis rates were significantly higher than PPP flux in these tumors. nih.gov Another study in rats with chemically induced pancreatic tumors showed a five-fold increase in doubly labeled ([1,2-13C2]) ribose in tumor tissue compared to adjacent healthy tissue. nih.gov This finding points to a significant upregulation of the non-oxidative branch of the PPP for nucleic acid synthesis in cancer cells. nih.gov
Neuroscience: In the rat brain, D-GLUCOSE-1,2-13C2 has been used to probe cerebral metabolism. Analysis of brain extracts by 13C NMR after tracer infusion revealed distinct isotopomer distributions in glutamate (B1630785), glutamine, and GABA, providing insights into neurotransmitter synthesis and compartmentalized metabolism between neurons and glial cells. nih.gov
Diabetes Research: While many studies use other glucose isotopomers, the principles of in vivo tracing are well-established. For instance, related tracers like [1, 2, 3-13C]glucose have been used in rat models of diabetes to investigate age-related changes in glucose oxidation kinetics via breath tests. plos.org
| Animal Model | Disease/Condition | Target Organ/System | Key Finding Using D-GLUCOSE-1,2-13C2 | Metabolic Pathway(s) Elucidated |
|---|---|---|---|---|
| Rat | Pancreatic Cancer (DMBA-induced) | Pancreas, Liver | 5.7-fold increase in [1,2-13C2]-D-ribose in tumors, while liver preferentially produced [1-13C1]-D-ribose. nih.gov | Pentose Phosphate Pathway (Non-oxidative vs. Oxidative) |
| Mouse | Glioblastoma & Renal Carcinoma (Orthotopic) | Brain (Tumor vs. Healthy Tissue) | Rate of glycolysis was significantly greater than PPP flux in tumors and surrounding brain. nih.gov | Glycolysis, Pentose Phosphate Pathway |
| Rat | Normal Physiology | Brain | Revealed distinct metabolic pools of glutamate and pronounced CO2 fixation in glial cells. nih.gov | TCA Cycle, Neurotransmitter Synthesis, Anaplerosis |
Iii. Elucidation of Metabolic Pathways Using D Glucose 1,2 13c2 Tracing
Central Carbon Metabolism (CCM) Flux Characterization
D-GLUCOSE-1,2-13C2 is an effective tracer for dissecting the intricate network of central carbon metabolism, which includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov By analyzing the distribution of ¹³C labels in key metabolic intermediates, researchers can determine the relative activities of these interconnected pathways.
The metabolism of D-GLUCOSE-1,2-13C2 through glycolysis produces specific labeling patterns in glycolytic intermediates. For instance, the Embden-Meyerhof-Parnas (EMP) pathway, the classic glycolytic route, cleaves the six-carbon glucose molecule into two three-carbon molecules. When D-GLUCOSE-1,2-13C2 is the substrate, this results in the formation of one unlabeled (M+0) and one doubly labeled (M+2) triose phosphate molecule. biorxiv.org
This specific labeling is instrumental in assessing the reversibility of glycolytic reactions. For example, the flux through triose phosphate isomerase (TPI), an enzyme in the glycolytic pathway, can be evaluated. If the TPI reaction is strongly forward-driven, the resulting dihydroxyacetone phosphate (DHAP) will be primarily doubly labeled (M+2). nih.gov However, a significant presence of unlabeled DHAP indicates a reversible reaction, where unlabeled carbons from the latter half of the glucose molecule are incorporated. nih.gov Studies in Escherichia coli have utilized [1,2-¹³C₂]glucose to demonstrate that under certain conditions, such as nitrogen limitation, many glycolytic steps are highly reversible. nih.gov In Bacillus megaterium, the detection of non-labeled and quadruply ¹³C-labeled fructose (B13574) 1,6-bisphosphate (FBP) alongside the expected doubly labeled fraction pointed to a partially reversible EMP pathway. frontiersin.org
Interactive Table: Glycolytic Reversibility Analysis using D-GLUCOSE-1,2-13C2
| Organism | Condition | Key Metabolite | Observed Labeling | Implication |
|---|---|---|---|---|
| E. coli | Nitrogen Limitation | DHAP | ~50% unlabeled | High TPI reversibility. nih.gov |
| E. coli | Nitrogen Upshift | DHAP | No significant change in labeling | TPI remains near-equilibrium. nih.gov |
D-GLUCOSE-1,2-13C2 is a particularly informative tracer for studying the pentose phosphate pathway (PPP), a crucial pathway for producing NADPH and precursors for nucleotide synthesis. nih.govphysiology.org The choice of this tracer allows for the differentiation and quantification of the oxidative and non-oxidative branches of the PPP. physiology.org
The oxidative branch of the PPP involves the decarboxylation of glucose-6-phosphate, releasing the C1 carbon of glucose as CO₂. When D-GLUCOSE-1,2-13C2 is used, the labeled C1 is lost, leading to singly labeled (M+1) pentose phosphates. biorxiv.org The ratio of singly labeled (m1) to doubly labeled (m2) lactate (B86563), a downstream product, can be used to calculate the relative flux through the PPP compared to glycolysis. nih.gov Studies in human patients with traumatic brain injury (TBI) have shown a significant increase in PPP flux compared to healthy controls, suggesting a metabolic shift towards pathways that support cellular repair and antioxidant defense. nih.gov
The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by enzymes like transketolase (TK) and transaldolase (TA). physiology.org The metabolism of D-GLUCOSE-1,2-13C2 through these reactions results in unique isotopomers of pentoses and triose phosphates. physiology.org For instance, research on human hepatoma (Hep G2) cells using this tracer allowed for the estimation of relative rates through the TK and TA reactions by analyzing the distribution of four different ribose isotopomers. physiology.org This level of detail is crucial for understanding how the non-oxidative PPP contributes to metabolic flexibility. In cerebellar granule neurons, a model incorporating hexose (B10828440) phosphate recycling through the PPP was used to analyze [¹³C]lactate labeling from [1,2-¹³C₂]glucose, revealing a high proportion of glucose utilization by the pentose cycle. nih.gov
Interactive Table: Pentose Phosphate Pathway Flux Analysis with D-GLUCOSE-1,2-13C2
| Study System | Key Finding | Method |
|---|---|---|
| Human TBI Patients | Increased PPP flux (19.6%) vs. controls (6.9%). nih.gov | Analysis of m1/m2 lactate isotopomers. nih.gov |
| Hep G2 Cells | Estimated relative rates of transketolase and transaldolase. physiology.org | Analysis of ribose isotopomer distribution. physiology.org |
The TCA cycle is the central hub of cellular respiration. D-GLUCOSE-1,2-13C2 tracing provides insights into the entry of glucose-derived carbons into the cycle and the contribution of anaplerotic reactions. creative-proteomics.comresearchgate.net When D-GLUCOSE-1,2-13C2 is metabolized through glycolysis, it forms [1,2-¹³C₂]acetyl-CoA. nih.gov The condensation of this labeled acetyl-CoA with oxaloacetate in the first step of the TCA cycle leads to specific labeling patterns in cycle intermediates like citrate (B86180) and glutamate (B1630785). researchgate.netresearchgate.net
Oxidative Branch Activity Assessment
Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic Contribution
Interconnections with Biosynthetic Pathways
The carbon backbone provided by glucose is fundamental for the synthesis of essential macromolecules. D-GLUCOSE-1,2-13C2 tracing allows for the quantitative analysis of how glucose-derived carbons are channeled into various biosynthetic pathways.
The synthesis of fatty acids, known as de novo lipogenesis (DNL), relies heavily on the availability of acetyl-CoA derived from glucose. When D-GLUCOSE-1,2-13C2 is metabolized through glycolysis, it produces [1,2-13C2]acetyl-CoA. semanticscholar.org This labeled precursor is then incorporated into newly synthesized fatty acids, such as palmitate and stearate. semanticscholar.orgoncotarget.com Mass spectrometry can be used to analyze the mass isotopomer distribution in these fatty acids, revealing the extent to which glucose carbons have contributed to their synthesis. hilarispublisher.com
Studies in various cell types have utilized D-GLUCOSE-1,2-13C2 to investigate the regulation of DNL. For instance, research on HepG2 cells has shown that the addition of fructose can significantly increase the production of new palmitate from glucose-derived precursors. hilarispublisher.com In human adipocytes, however, the presence of fructose was found to decrease the flux of glucose carbons into fatty acid synthesis. mdpi.com These findings highlight the utility of D-GLUCOSE-1,2-13C2 in understanding how different nutritional conditions can modulate lipid metabolism.
Table 1: Impact of Fructose on Glucose-Derived Fatty Acid Synthesis in Human Adipocytes Data derived from studies using [1,2-13C2]-D-glucose tracer.
| Fructose Concentration (mM) | Intracellular 13C Palmitate (C16:0) Synthesized (Relative Units) | Intracellular 13C Oleate (C18:1) Synthesized (Relative Units) |
| 0 | 1.00 | 1.00 |
| 1 | 0.85 | 0.78 |
| 5 | 0.65 | 0.59 |
| 10 | 0.52 | 0.47 |
| This table is for illustrative purposes and based on trends described in the literature. mdpi.com Actual values may vary. |
Glucose-derived carbons are also crucial for the de novo synthesis of several non-essential amino acids. The intermediates of glycolysis and the TCA cycle serve as the carbon skeletons for these amino acids. By tracing the incorporation of 13C from D-GLUCOSE-1,2-13C2 into the amino acid pool, researchers can elucidate the pathways of their synthesis.
For example, in Streptococcus pneumoniae, studies using [1,2-13C2]glucose have demonstrated that alanine (B10760859) is synthesized from pyruvate (B1213749), and aspartate is formed from oxaloacetate, which is derived from phosphoenolpyruvate. nih.gov Similarly, in Streptococcus suis, this tracer has been used to reconstruct the metabolic pathways leading to the synthesis of alanine, aspartate, and threonine. researchgate.net The labeling patterns in these amino acids provide direct evidence of the metabolic fluxes from glucose. In human monocytes, D-GLUCOSE-1,2-13C2 tracing has shown that while the majority of glucose is converted to pyruvate and lactate, small amounts are incorporated into glutamine and glycine. mdpi.com
**Table 2: 13C-Labeling of Amino Acids from [1,2-13C2]glucose in S. pneumoniae*** *Illustrative data based on findings from isotopologue profiling.
| Amino Acid | Major Labeled Isotopologue | Precursor Metabolite |
| Alanine | 13C3 | Pyruvate |
| Aspartate | 13C3 | Oxaloacetate |
| Threonine | 13C3 | Oxaloacetate |
| This table is a simplified representation based on described metabolic pathways. nih.gov |
The ribose-5-phosphate (B1218738) component of nucleotides is synthesized through the pentose phosphate pathway (PPP). The PPP has two main branches: the oxidative and the non-oxidative. D-GLUCOSE-1,2-13C2 is an effective tracer for distinguishing between these two routes. semanticscholar.org
Metabolism of [1,2-13C2]glucose through the oxidative PPP results in the formation of singly labeled (m+1) ribose. oncotarget.com In contrast, the non-oxidative PPP, through the action of enzymes like transketolase, produces doubly labeled (m+2) ribose. oncotarget.com By measuring the ratio of m+1 to m+2 labeled ribose in RNA, researchers can determine the relative activities of the oxidative and non-oxidative branches of the PPP. semanticscholar.org This technique has been applied to study metabolic changes in cancer cells, where alterations in the PPP are common. semanticscholar.orgresearchgate.net For instance, studies have shown that certain drugs can alter the flux of glucose carbons into RNA ribose, indicating a shift in PPP activity. semanticscholar.org
Amino Acid Carbon Source Contribution from D-GLUCOSE-1,2-13C2
Investigation of Glucose Cycling and Homeostasis Mechanisms
D-GLUCOSE-1,2-13C2 is also valuable for studying the dynamic processes of glucose cycling and the maintenance of glucose homeostasis, particularly the interplay between different organs and metabolic pathways.
Cells often have access to multiple energy sources, leading to competition between substrates for entry into metabolic pathways. D-GLUCOSE-1,2-13C2 can be used to investigate how the presence of other substrates, such as fatty acids or other amino acids like glutamine, affects glucose metabolism. nih.govbiorxiv.org
Studies have shown that in certain contexts, there is a metabolic "castling" effect where the presence of glutamine can limit the entry of glucose-derived carbon into the TCA cycle and pathways for de novo lipogenesis. biorxiv.org Conversely, in hypertrophied hearts, there is a rerouting of pyruvate metabolism away from the TCA cycle and towards anaplerotic pathways, which can be studied using glucose tracers. ahajournals.org Research in HepG2 cells using D-GLUCOSE-1,2-13C2 has demonstrated that the presence of fructose can alter the oxidation of glucose, indicating a rerouting of metabolic flux in the presence of a competing sugar substrate. hilarispublisher.com This type of metabolic flexibility is crucial for cellular adaptation to changing nutrient environments.
Hepatic and Extra-hepatic Glucose Metabolism Dynamics
Characterization of Metabolic Reprogramming in Specific Biological Contexts
The use of stable isotope tracers, particularly D-glucose labeled with carbon-13 (¹³C), has become a cornerstone in the study of metabolic reprogramming. D-glucose-1,2-¹³C₂, a glucose molecule where the first and second carbon atoms are replaced with the ¹³C isotope, is a powerful tool for dissecting the intricate network of metabolic pathways. By tracking the journey of these labeled carbons through various enzymatic reactions, researchers can quantify the flux through key metabolic routes, providing a dynamic picture of cellular metabolism that is not attainable through static metabolite measurements alone. This approach has been instrumental in understanding how cells adjust their metabolic machinery in response to various stimuli and in different disease states.
Cells constantly adapt their metabolism to survive and function in changing environments. These perturbations can range from fluctuations in nutrient availability to exposure to toxins or oxidative stress. ¹³C-Metabolic Flux Analysis (¹³C-MFA) using tracers like D-glucose-1,2-¹³C₂ allows for the detailed characterization of these adaptive responses. mdpi.com
When cells are cultured with [1,2-¹³C₂]-glucose, the labeled carbons are incorporated into downstream metabolites. The specific labeling patterns of these metabolites reveal the activity of different pathways. For instance, the metabolism of [1,2-¹³C₂]-glucose through glycolysis results in doubly labeled (M+2) lactate. oncotarget.com Conversely, its entry into the oxidative pentose phosphate pathway (PPP) leads to the formation of singly labeled (M+1) ribose-5-phosphate, a crucial precursor for nucleotide synthesis. nih.govpnas.org The non-oxidative branch of the PPP, however, will primarily produce M+2 species of ribose. nih.gov This distinction is critical for understanding how cells balance the need for energy (glycolysis) with the demand for biosynthetic precursors and reducing power in the form of NADPH (PPP).
Research has shown that under conditions of NAD+ depletion, skeletal muscle cells exhibit a reversible inhibition of the cytosolic enzyme glyceraldehyde phosphate dehydrogenase (GAPDH). wellcomeopenresearch.org This leads to an accumulation of metabolites upstream of GAPDH. Interestingly, the production of aspartate via the TCA cycle increases, suggesting a rerouting of carbon to maintain mitochondrial oxidative metabolism. wellcomeopenresearch.org This adaptation highlights the differential effects of NAD+ depletion on subcellular metabolic pools.
Furthermore, studies in microorganisms like Escherichia coli have utilized [1,2-¹³C₂]-glucose to investigate how they adapt to dynamic nutrient environments. biorxiv.org It was found that the Entner-Doudoroff (ED) pathway, a less energy-efficient glycolytic route, exhibits a disproportionately faster increase in flux during nutrient upshifts compared to the traditional Embden-Meyerhof-Parnas (EMP) glycolysis. biorxiv.org This rapid response is attributed to the ED pathway's favorable thermodynamics and concerted regulation, providing a metabolic flexibility that is advantageous in fluctuating conditions. biorxiv.org
The table below summarizes findings from a study investigating the metabolic effects of silencing key pentose phosphate pathway enzymes, G6PD and TKT, in breast cancer cells using [1,2-¹³C₂]-glucose tracing. oncotarget.com
| Metabolic Parameter | TKT Silencing | G6PD Silencing |
| Glucose Consumption Rate | Decreased | No significant change |
| Lactate Production Rate | Decreased | Increased significantly |
| Glutamine Consumption Rate | No significant change | Doubled |
| Glutamate Production Rate | Decreased | Increased notably |
| Glycolytic Flux | Decreased | - |
| Ribose Synthesis | Reduced | Reduced |
This table presents a summary of the metabolic alterations observed in breast cancer cells upon silencing of TKT and G6PD, as determined by [1,2-¹³C₂]-glucose tracing. oncotarget.com
The metabolic landscape of diseased cells is often dramatically altered compared to their healthy counterparts. D-glucose-1,2-¹³C₂ tracing has been invaluable in mapping these changes, particularly in the context of cancer and other metabolic disorders. cenmed.comisotope.com
Cancer Metabolism:
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. sigmaaldrich.com This metabolic reprogramming is thought to provide the necessary building blocks for rapid cell proliferation. sigmaaldrich.com Tracing studies with ¹³C-labeled glucose have been pivotal in dissecting the intricacies of this altered metabolism. ukisotope.comckisotopes.com
For example, in breast cancer cells, the use of [1,2-¹³C₂]-glucose has helped to elucidate the roles of the pentose phosphate pathway enzymes, transketolase (TKT) and glucose-6-phosphate dehydrogenase (G6PD), in metabolic reprogramming. oncotarget.com Silencing G6PD led to a significant increase in lactate production, indicating a heightened glycolytic flux, while TKT silencing had the opposite effect. oncotarget.com Furthermore, G6PD silencing dramatically increased glutamine consumption, highlighting a compensatory influx of an alternative carbon source to fuel the TCA cycle and other biosynthetic pathways. oncotarget.com
In another study on hepatocellular carcinoma (HCC), [1,2-¹³C₂]-glucose tracing revealed that knocking down TKT led to an accumulation of PPP intermediates. pnas.org This indicated a failure to channel these intermediates back into glycolysis, thereby disrupting the balance between anabolic synthesis and energy production. pnas.org
The following table illustrates the mass isotopomer distribution of ribose-5-phosphate (R5P) in HCC cells after incubation with [1,2-¹³C₂]-glucose, comparing control cells with those where TKT has been knocked down.
| Cell Line | M+0 Ru5P/R5P (%) | M+1 Ru5P/R5P (%) | M+2 Ru5P/R5P (%) |
| MHCC97L-NTC (Control) | ~40 | ~30 | ~30 |
| MHCC97L-shTKT (TKT Knockdown) | ~60 | ~25 | ~15 |
This table shows the quantification of mass isotopomer distribution of Ribulose-5-Phosphate/Ribose-5-Phosphate in control and TKT knockdown hepatocellular carcinoma cells cultured in [1,2-¹³C₂]-glucose. M+0, M+1, and M+2 represent unlabeled, singly labeled, and doubly labeled species, respectively. pnas.org
Metabolic Disorders:
D-glucose-1,2-¹³C₂ tracing is also a powerful tool for investigating the metabolic underpinnings of various non-cancerous diseases. For instance, it has been used to study the metabolic effects of p-phenylenediamine (B122844) (PPD), a compound reported to induce rhabdomyolysis, on muscle cells. csic.es By incubating C2C12 muscle cells with [1,2-¹³C₂]-glucose, researchers found that PPD inhibits glycolysis. csic.es
In the context of neuroinflammatory diseases like Alzheimer's and multiple sclerosis, [1,2-¹³C₂]-glucose tracing has been used to study the metabolic alterations of monocytes exposed to cerebrospinal fluid (CSF) from patients. nih.gov These experiments revealed significant metabolic reprogramming in monocytes, including higher production of citric acid and glutamine, suggesting an activation of glycolysis and the TCA cycle. nih.gov Interestingly, the levels of serine production differed between Alzheimer's and multiple sclerosis, hinting at disease-specific metabolic phenotypes. nih.gov
The data below from a study on monocyte metabolism shows the concentration of secreted ¹³C-labeled lactate and glutamine after incubation with [1,2-¹³C₂]-glucose and exposure to CSF from different patient groups.
| Condition | 1,2-¹³C₂ Lactate (µM) | 1,2-¹³C₂ Glutamine (µM) |
| No Stimulus | ~1500 | Not Quantifiable |
| Control CSF | ~1750 | ~2.5 |
| Alzheimer's Disease CSF | ~1800 | ~3.0 |
| Multiple Sclerosis CSF | ~2000 | ~3.5 |
This table illustrates the differential secretion of ¹³C-labeled metabolites by monocytes under various conditions, providing insights into their metabolic responses to neuroinflammatory environments. nih.gov
Iv. Advanced Analytical Techniques for D Glucose 1,2 13c2 Metabolite Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for D-GLUCOSE-1,2-13C2 Isotopomer Analysis
NMR spectroscopy is a powerful non-invasive technique for analyzing the metabolic fate of D-GLUCOSE-1,2-13C2. It allows for the identification and quantification of ¹³C-labeled metabolites, providing information on their positional isotope enrichment and enabling the monitoring of metabolic processes in real-time.
¹³C NMR spectroscopy directly detects the ¹³C nuclei, providing detailed information about the specific carbon positions that have become enriched with the ¹³C isotope from D-GLUCOSE-1,2-13C2. This technique is instrumental in resolving the isotopomer distribution in key metabolites like glutamate (B1630785). pnas.org The metabolism of [1,2-¹³C₂]glucose results in specific patterns of ¹³C incorporation into metabolic intermediates. nih.gov
The analysis of multiplet patterns in ¹³C NMR spectra, which arise from ¹³C-¹³C spin-spin coupling, is crucial for isotopomer analysis. pnas.orgresearchgate.net For instance, when cells are incubated with [1,2-¹³C₂]-D-glucose, the resulting isotopomer analysis of glutamate can reveal the flux through pyruvate (B1213749) dehydrogenase (PDH) into the TCA cycle. bham.ac.uk The presence of ¹³C multiplets is dependent on the simultaneous presence of ¹³C isotopes at adjacent carbon positions within the same molecule. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts and Coupling Constants for Glutamate Metabolized from [1,2-¹³C₂]glucose
| Glutamate Carbon | Chemical Shift (ppm) | J-Coupling Constant (Hz) |
|---|---|---|
| C2 | 55.35 | ¹J₂₃ = 34.5 |
| C3 | 27.80 | ¹J₂₃ = 34.5, ¹J₃₄ = 34.5 |
| C4 | 34.16 | ¹J₃₄ = 34.5, ¹J₄₅ = 51.0 |
Note: Data compiled from experimental observations in rat brain extracts. researchgate.net
This detailed positional information allows researchers to distinguish between different metabolic pathways. For example, activity in the pentose (B10789219) phosphate (B84403) pathway (PPP) would lead to a different labeling pattern compared to glycolysis alone, as the C1 carbon of glucose is removed in the PPP. bham.ac.uk
Proton-observed, carbon-edited Magnetic Resonance Spectroscopy (¹H-[¹³C]-MRS) is a highly sensitive method for monitoring the metabolism of ¹³C-labeled substrates like D-GLUCOSE-1,2-13C2 in vivo. epfl.ch This technique indirectly detects the ¹³C label by observing the protons attached to ¹³C nuclei, which offers a significant sensitivity advantage over direct ¹³C detection. oup.com
¹H-[¹³C]-MRS has been successfully used to measure the time course of ¹³C label incorporation into various brain metabolites, including glutamate, glutamine, lactate (B86563), and GABA, following the administration of ¹³C-labeled glucose. epfl.chumn.edu This dynamic information is crucial for calculating metabolic fluxes, such as the rates of the tricarboxylic acid (TCA) cycle and neurotransmitter cycling. researchgate.netoup.com The use of [1,6-¹³C₂]glucose, a related isotopomer, has been shown to enhance the ¹³C labeling of glutamate and glutamine by twofold compared to [1-¹³C]glucose, improving the detection of metabolic fluxes. epfl.ch
Recent advancements have enabled the application of ¹H-[¹³C]-MRS to study metabolism in small and deep brain regions, such as the mouse hypothalamus, demonstrating the technique's versatility. epfl.ch
The analysis of multiplets, or the splitting of NMR signals due to spin-spin coupling between adjacent nuclei, provides rich information about the connectivity of labeled atoms. In the context of D-GLUCOSE-1,2-13C2 studies, the analysis of ¹³C-¹³C spin-spin coupling patterns in the ¹³C NMR spectra of metabolites is fundamental. researchgate.net
When D-GLUCOSE-1,2-13C2 is metabolized, the linked ¹³C atoms can remain together or be separated depending on the biochemical pathway. The resulting multiplet structures in the spectra of downstream metabolites, such as singlets, doublets, and triplets, reveal the fate of the original C1-C2 bond. For example, the analysis of glutamate isotopomers can distinguish between entry of pyruvate into the TCA cycle via pyruvate dehydrogenase (PDH) versus pyruvate carboxylase (PC). pnas.org
The interpretation of these multiplets allows for a detailed reconstruction of metabolic fluxes. A combined analysis of NMR and MS data can further enhance the accuracy of these flux estimations by integrating the positional information from NMR with the mass distribution data from MS. bham.ac.uk
1H-[13C]-MRS for In Vivo Metabolic Monitoring
Mass Spectrometry (MS) for D-GLUCOSE-1,2-13C2 Derived Metabolites
Mass spectrometry is another cornerstone technique for tracing the metabolic fate of D-GLUCOSE-1,2-13C2. MS separates ions based on their mass-to-charge ratio (m/z), allowing for the determination of mass isotopomer distributions in various metabolites. researchgate.net This information is highly valuable for metabolic flux analysis. fda.gov
GC-MS is a robust and widely used platform for the analysis of ¹³C-labeled metabolites derived from D-GLUCOSE-1,2-13C2. This technique involves the separation of volatile derivatives of metabolites by gas chromatography, followed by their detection and fragmentation by mass spectrometry. nih.gov
GC-MS is particularly effective for mass isotopomer distribution analysis (MIDA). nih.gov By analyzing the mass spectra of metabolites, researchers can determine the relative abundances of molecules with different numbers of ¹³C atoms. researchgate.net For example, the metabolism of [1,2-¹³C₂]glucose through glycolysis produces lactate and alanine (B10760859) that are either unlabeled or contain two ¹³C atoms (M+2). nih.gov This distribution provides quantitative information on the relative contributions of different pathways to the synthesis of these metabolites.
The technique has been applied to study hepatic glucose metabolism, where the use of [1,2-¹³C₂]glucose and GC-MS allowed for the simultaneous determination of fluxes through glycolysis, gluconeogenesis, and the pentose phosphate pathway. nih.gov
Table 2: Theoretical Mass Isotopomer Distribution in Key Metabolites from [1,2-¹³C₂]glucose Metabolism via Glycolysis
| Metabolite | Isotopologue | Expected Mass Shift |
|---|---|---|
| Pyruvate | Unlabeled | M+0 |
| Labeled | M+2 | |
| Lactate | Unlabeled | M+0 |
| Labeled | M+2 | |
| Alanine | Unlabeled | M+0 |
| Labeled | M+2 |
Note: This table illustrates the expected mass shifts for metabolites formed directly from the glycolytic processing of [1,2-¹³C₂]glucose.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a powerful approach for comprehensive metabolomics and metabolic flux analysis using D-GLUCOSE-1,2-13C2. fda.gov LC-MS is suitable for analyzing a wide range of metabolites, including those that are non-volatile and thermally labile, without the need for chemical derivatization. epfl.ch
The use of LC-MS/MS allows for the sensitive and specific quantification of labeled metabolites in complex biological samples. This technique has been proposed for tracing the metabolic fate of [1,2-¹³C₂]glucose in Chinese Hamster Ovary (CHO) cells, which are widely used in the production of therapeutic proteins. fda.gov The goal of such studies is to understand how changes in cellular metabolism impact product quality. fda.gov
By combining stable isotope labeling with LC-MS/MS, researchers can gain a detailed understanding of the distribution and flux of metabolites throughout the metabolic network, providing valuable insights into cellular physiology and function. fda.gov
Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM) for Specific Isotopomer Quantification
Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for metabolic studies due to its high sensitivity, speed, and reliability. nih.gov When operated in the multiple reaction monitoring (MRM) mode, MS/MS allows for the identification and quantification of multiple specific compounds within a complex biological sample, often without the need for extensive purification steps. nih.govosu.edu This is particularly advantageous for tracing the metabolic fate of isotopically labeled compounds like D-GLUCOSE-1,2-13C2.
A key challenge in glucose metabolism studies is distinguishing between isotopomers, such as those labeled with ¹³C at different positions. nih.gov While techniques like gas chromatography-mass spectrometry (GC-MS) are widely used, they often cannot differentiate between positional isotopomers. nih.gov However, by employing chemical derivatization, it is possible to make specific carbon-carbon bonds more susceptible to cleavage during MS/MS analysis. nih.govosu.edu For instance, derivatization of glucose to methylglucosamine (Glc-MA) facilitates the distinction between C1 and C2 labeled glucose molecules. nih.govosu.edu This chemical modification results in distinct fragmentation patterns for Glc-1-¹³C-MA and Glc-2-¹³C-MA, enabling their individual quantification. nih.gov
The MRM method is based on monitoring specific precursor-to-product ion transitions. researchgate.net For derivatized glucose isotopomers, unique transitions can be established. nih.gov For example, a study developed an MRM method to identify and quantify C1 and C2 labeled glucose molecules, as well as the doubly labeled D-GLUCOSE-1,2-13C2, using a deuterium-labeled glucose as an internal standard for improved accuracy. nih.gov To account for isotopic effects that can influence fragmentation intensities, correction factors are often introduced to enhance the precision of quantification. nih.gov
Researchers have successfully used high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) with a dynamic multiple reaction monitoring (dMRM) method to identify and quantify metabolites derived from D-GLUCOSE-1,2-13C2. nih.gov In a study on human monocytes, this technique allowed for the quantification of intracellular and secreted unlabeled and ¹³C glucose-derived metabolites, including pyruvate, lactate, glutamine, and glycine. nih.gov The high specificity of MRM ensures accurate quantification, with limits of quantification often in the picomole to femtomole range. researchgate.net This level of sensitivity is crucial for detecting the often low concentrations of metabolic intermediates.
The application of MS/MS and MRM extends to comprehensive isotopomer analysis of key metabolites like glutamate and aspartate. biorxiv.org By developing methods to detect all 32 possible glutamate isotopomers and 16 aspartate isotopomers, researchers can gain detailed insights into complex metabolic pathways, such as the tricarboxylic acid (TCA) cycle. biorxiv.org This approach provides information comparable to nuclear magnetic resonance spectroscopy (NMRS) but requires significantly smaller sample sizes. biorxiv.org
Table 1: Example of MRM Transitions for Derivatized Glucose Isotopomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Glc-MA | 196 | 44 |
| Glc-1-¹³C-MA | 197 | 45 |
| Glc-2-¹³C-MA | 197 | 44 |
| Glc-1,2-¹³C₂-MA | 198 | 45 |
| Glc-D₂-MA (Internal Standard) | 198 | 44 |
This table is illustrative and based on findings from studies on derivatized glucose analysis. nih.gov
Respirometric 13CO2 Labeling Measurements in D-GLUCOSE-1,2-13C2 Tracer Studies
The specific positions of the ¹³C labels in the glucose molecule determine when the ¹³CO₂ is released during metabolism. plos.org For instance, the C1 carbon of glucose, following its conversion through glycolysis, becomes the C2 carbon of acetate (B1210297) and enters the TCA cycle, releasing ¹³CO₂ in the third turn of the cycle. plos.org The C2 carbon of glucose becomes the C1 carbon of acetate and is released as ¹³CO₂ in the second turn of the TCA cycle. plos.org This differential release allows for a more nuanced understanding of metabolic pathway activity. plos.org
In studies involving human adipocytes, the use of [1,2-¹³C₂]-D-glucose as a tracer allowed for the examination of glucose oxidation by measuring the release of ¹³CO₂ into the cell culture medium. nih.gov One such study found that increasing concentrations of fructose (B13574) led to a significant, dose-dependent increase in the oxidation of [1,2-¹³C₂]-D-glucose to ¹³CO₂. nih.govresearchgate.net However, this increased ¹³CO₂ production was negatively correlated with the formation of other glucose-derived metabolites like glutamate and palmitate, suggesting a shift in metabolic pathways away from the TCA cycle and fatty acid synthesis under these conditions. nih.govresearchgate.net
Respirometric studies can be conducted in vivo using breath tests or in vitro with cultured cells. plos.orgnih.gov For in vivo studies, an animal or human subject is administered the labeled glucose, and the exhaled breath is analyzed for ¹³CO₂ enrichment over time. plos.org In in vitro experiments, the ¹³CO₂ released into the headspace or culture medium of cells metabolizing the tracer is measured. nih.gov High-resolution respirometry can be combined with ¹³C metabolic flux analysis to provide a comprehensive picture of cellular energy metabolism. nih.gov
The data from respirometric measurements can be used to calculate the fractional distribution of metabolites and infer the activity of different pathways. For example, in studies of fumarate (B1241708) hydratase-deficient cancer cells, [1,2-¹³C₂]-glucose was used to demonstrate that the oxidative branch of the pentose phosphate pathway (PPP) was preferentially utilized for ribose production. plos.org This pathway also generates NADPH, which is crucial for cell proliferation and defense against oxidative stress. plos.org
Table 2: Research Findings from Respirometric ¹³CO₂ Measurements with D-GLUCOSE-1,2-13C2
| Study Focus | Model System | Key Finding | Reference |
| Effect of Fructose on Glucose Metabolism | Human Adipocytes | Increasing fructose concentrations significantly increased the oxidation of [1,2-¹³C₂]-D-glucose to ¹³CO₂. | nih.govresearchgate.net |
| Metabolic Reprogramming in Cancer | Fumarate Hydratase Null Cells | [1,2-¹³C₂]-glucose tracing showed preferential use of the oxidative pentose phosphate pathway for ribose production. | plos.org |
| Diabetes Mellitus Onset | OLETF Rats | Delayed ¹³CO₂ excretion from ¹³C-glucose tracers indicated lower glucose metabolism compared to control rats. | plos.org |
V. Computational Approaches and Modeling for D Glucose 1,2 13c2 Flux Analysis
Principles of 13C-Metabolic Flux Analysis (13C-MFA) with D-GLUCOSE-1,2-13C2 Data
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic fluxes. cortecnet.com The core principle of 13C-MFA involves introducing a 13C-labeled substrate, such as D-GLUCOSE-1,2-13C2, into a biological system. biosynsis.com As the cells metabolize this tracer, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. biosynsis.comshimadzu.com These labeling patterns are highly dependent on the relative rates of the metabolic reactions. biosynsis.comfrontiersin.org By measuring these patterns, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR), and integrating them with a metabolic network model, it is possible to infer the intracellular flux distribution. cortecnet.combiosynsis.comsci-hub.se
The general workflow of a 13C-MFA study includes several key steps: designing and conducting isotopic labeling experiments, measuring the resulting isotopic labeling patterns, estimating fluxes through computational analysis, and performing statistical validation of the results. nih.gov The use of specifically labeled tracers like D-GLUCOSE-1,2-13C2 is particularly advantageous for elucidating fluxes in the upper parts of central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). cortecnet.comresearchgate.netnih.gov The known positions of the 13C labels on the glucose molecule allow for a more precise tracking of carbon transitions through these initial metabolic pathways. shimadzu.comresearchgate.net For instance, the [1,2-13C2]glucose tracer can distinguish between glycolytic intermediates produced directly through glycolysis, which retain both labeled carbons, and those produced via the pentose phosphate pathway, where the C1 carbon is lost. researchgate.net
The foundation of any 13C-MFA is a stoichiometric model of the metabolic network. mdpi.com This model is a mathematical representation of the biochemical reactions occurring within the cell, based on the principle of mass balance. oup.com It is typically represented by a stoichiometric matrix (S), where each row corresponds to a metabolite and each column represents a reaction. The entries in the matrix are the stoichiometric coefficients of the metabolites in each reaction.
For a system at a metabolic steady state, the concentration of intracellular metabolites remains constant over time. oup.com This assumption leads to a system of linear equations where the product of the stoichiometric matrix and the vector of metabolic fluxes (v) is equal to zero (S • v = 0). biosynsis.comoup.com This set of equations provides fundamental constraints on the possible flux distributions within the network. mdpi.com
The construction of an accurate and comprehensive stoichiometric model is a critical step. oup.com It requires detailed knowledge of the organism's biochemistry, often compiled from literature and databases like KEGG and BioCyc. oup.com The model must include all relevant pathways for the metabolism of the tracer, in this case, D-GLUCOSE-1,2-13C2, and the synthesis of measured products. For reversible reactions, it is common to represent them as two separate, non-negative forward and backward fluxes or as a net flux and an exchange flux. oup.comfrontiersin.org
Isotopomer Distribution Modeling (IDM) is the core computational component that connects the measured labeling data to the metabolic fluxes. An isotopomer is a molecule that is distinguished only by the isotopic composition of its atoms. frontiersin.org When a 13C-labeled substrate like D-GLUCOSE-1,2-13C2 is metabolized, a variety of isotopomers of downstream metabolites are produced. The relative abundance of these isotopomers, known as the mass isotopomer distribution (MID), is what is typically measured by mass spectrometry. plos.org
IDM simulates the propagation of 13C atoms through the metabolic network for a given set of fluxes. sci-hub.se This simulation requires not only the stoichiometry of the reactions but also the specific atom-to-atom transitions for each reaction, which define how the carbon backbone of a substrate is rearranged to form a product. frontiersin.org
Several mathematical frameworks have been developed to model isotopomer distributions, with the most common being the cumomer and elementary metabolite unit (EMU) approaches. 13cflux.netoup.com These methods provide a structured way to formulate the complex system of algebraic equations that describe the relationships between fluxes and isotopomer abundances. The EMU framework, in particular, has been shown to be highly efficient for computational analysis. nih.gov
The ultimate goal of IDM is to find the set of metabolic fluxes that best explains the experimentally measured isotopomer distributions. This is typically achieved by minimizing the difference between the measured MIDs and the MIDs predicted by the model. biosynsis.comoup.com
Stoichiometric Model Construction for Metabolic Networks
Algorithms and Software for Flux Estimation and Optimization
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized algorithms and software. The process involves solving a complex, non-linear optimization problem to find the flux distribution that best fits the experimental data. rsc.org
A variety of software packages have been developed to facilitate 13C-MFA, each with its own set of algorithms and features. Some notable examples include:
13CFLUX2 : A high-performance software suite for quantifying steady-state fluxes, featuring efficient simulation algorithms and tools for experimental design. 13cflux.netoup.comresearchgate.net
INCA (Isotopomer Network Compartmental Analysis) : A MATLAB-based tool that supports steady-state and non-stationary 13C-MFA, as well as tracer experiment design. rsc.org
OpenFLUX : A user-friendly, open-source application based on the EMU framework that facilitates model creation and flux analysis. nih.gov
WUFlux : An open-source platform with a graphical user interface designed to simplify 13C-MFA for various prokaryotic species. github.io
FluxML : A standardized XML-based file format has been developed to facilitate the exchange of 13C-MFA models and data between different software tools. frontiersin.orgoup.com
These tools typically provide functionalities for model construction, simulation of isotopomer labeling, parameter estimation, and statistical analysis. 13cflux.net
The core of flux estimation in 13C-MFA is a least-squares regression problem. biosynsis.comnih.gov The objective is to minimize the sum of squared residuals (SSR), which represents the weighted difference between the experimentally measured data (isotopomer distributions and extracellular fluxes) and the values predicted by the metabolic model. biosynsis.com This minimization is performed iteratively, where at each step, the model simulates the isotopomer distributions for a given set of fluxes. biosynsis.com
Once an optimal flux distribution is found, it is crucial to assess the goodness-of-fit to determine if the solution is statistically acceptable. nih.gov This is typically done using a chi-squared (χ²) statistical test. nih.govnih.gov If the model is accurate and the data are free of gross errors, the minimized SSR follows a χ² distribution. biosynsis.comnih.gov If the SSR falls within a statistically acceptable range (e.g., a 95% confidence interval), the flux map is considered valid. biosynsis.comarxiv.org A high SSR value may indicate an incorrect or incomplete metabolic model, prompting a re-evaluation of the underlying assumptions. biosynsis.commdpi.com
Furthermore, it is equally important to determine the precision of the estimated fluxes, which is typically represented by confidence intervals. nih.gov These intervals indicate the range within which the true flux value is likely to lie. Accurate confidence intervals are essential for determining the statistical significance of changes in fluxes between different experimental conditions or strains. nih.gov
More recently, machine learning (ML) approaches have emerged as a promising alternative to traditional iterative methods for predicting metabolic fluxes. nih.gov These data-driven methods aim to learn the complex, non-linear relationship between omics data (such as transcriptomics or proteomics) or isotopomer distributions and metabolic fluxes. nih.govplos.org
One such example is ML-Flux , a machine learning framework designed to decipher complex isotope labeling patterns to predict metabolic fluxes. biorxiv.orgresearchgate.netbiorxiv.org ML-Flux is trained on a large dataset of simulated isotope pattern-flux pairs generated from various 13C-labeled tracers, including 13C-glucose. biorxiv.orgresearchgate.net It can take incomplete sets of isotopomer measurements as input, impute the missing data, and then output a mass-balanced flux map. biorxiv.orgbiorxiv.org Studies have shown that ML-Flux can be more accurate and significantly faster than conventional least-squares methods. biorxiv.org
Other machine learning algorithms, such as Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Decision Trees, have also been explored for their potential in predicting fluxome patterns based on genetic and environmental factors. plos.org These approaches hold the potential to accelerate metabolic flux analysis and make it more accessible. plos.orgbiorxiv.org
Least-Squares Regression and Statistical Validation of Fluxes
Optimal Experimental Design for D-GLUCOSE-1,2-13C2 Tracer Studies
The precision of the estimated fluxes in a 13C-MFA study is highly dependent on the choice of the isotopic tracer. nih.govvanderbilt.edu Therefore, optimal experimental design (OED) is a critical aspect of planning tracer studies with D-GLUCOSE-1,2-13C2. The goal of OED is to select the tracer or combination of tracers that will provide the most information about the fluxes of interest, thereby maximizing their precision. vanderbilt.edu
Computational methods are used to evaluate the suitability of different tracers before any experiments are conducted. vanderbilt.edu These methods typically involve simulating the expected labeling patterns for a range of potential tracers and then assessing how well these patterns can resolve the fluxes in the metabolic model. This is often done by analyzing the sensitivity of the isotopomer distributions to changes in the fluxes.
Studies have systematically evaluated the performance of various 13C-labeled glucose tracers. It has been shown that [1,2-13C2]glucose provides highly precise estimates for fluxes in glycolysis and the pentose phosphate pathway. researchgate.netnih.gov In some cases, combining D-GLUCOSE-1,2-13C2 with other tracers, such as uniformly labeled glutamine ([U-13C5]glutamine), in parallel experiments can provide a more comprehensive and precise analysis of the entire central carbon metabolism. researchgate.netvanderbilt.edunih.gov Multi-objective optimization frameworks can also be employed to balance the trade-off between the quality of the experimental data and the cost of the labeled substrates. researchgate.net
The table below summarizes findings on the optimal use of D-GLUCOSE-1,2-13C2 and other tracers for flux analysis in different metabolic pathways.
| Metabolic Pathway | Optimal Tracer(s) | Key Findings |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | Provides the most precise flux estimates for these pathways. researchgate.netnih.gov Helps distinguish between glycolysis and the PPP. researchgate.net |
| Tricarboxylic Acid (TCA) Cycle | [U-13C5]glutamine | Generally preferred for analyzing TCA cycle fluxes. researchgate.netnih.gov |
| Overall Central Carbon Metabolism | Parallel experiments with [1,2-13C2]glucose and [U-13C5]glutamine | Offers a comprehensive and high-resolution analysis of the entire network. researchgate.netnih.gov |
| Anaplerosis | [2,3,4,5,6-13C]glucose or [3,4-13C]glucose | Identified as potentially optimal for specific anaplerotic fluxes like pyruvate (B1213749) carboxylase. researchgate.net |
By leveraging these computational design strategies, researchers can ensure that their experiments using D-GLUCOSE-1,2-13C2 are as informative and cost-effective as possible, leading to more accurate and reliable metabolic flux maps.
Tracer Selection Strategies for Resolving Metabolic Fluxes
The choice of an isotopic tracer is a critical first step in designing a metabolic flux analysis (MFA) experiment. The selection of D-GLUCOSE-1,2-13C2, either alone or in combination with other labeled substrates, is a strategic decision aimed at resolving specific metabolic pathways. The labeling pattern of this tracer, with ¹³C at the first and second carbon positions, provides distinct advantages for elucidating the activities of central carbon metabolism pathways.
For instance, D-GLUCOSE-1,2-13C2 is particularly useful for distinguishing between glycolysis and the pentose phosphate pathway (PPP). jefferson.edu When cells are incubated with D-GLUCOSE-1,2-13C2, glycolysis yields [2,3-¹³C2]-lactate, while the PPP produces [3-¹³C1]-lactate. jefferson.edu This clear distinction in the labeling of a key downstream metabolite allows for the quantification of the relative flux through these two major glucose-catabolizing pathways.
In some cases, a single tracer may not be sufficient to resolve all fluxes of interest. Computational analyses have shown that using multiple, parallel labeling experiments with different tracers can overcome these limitations. For example, a combination of [1-¹³C]glucose, [6-¹³C]glucose, and a mixture of labeled and unlabeled glucose might be necessary to resolve complex cyclic pathways. researchgate.net Similarly, studies have employed mixtures of ¹³C-labeled glucose tracers, including D-GLUCOSE-1,2-13C2, to maximize flux identifiability in complex biological systems like cancer cells. vanderbilt.edu The selection of an optimal tracer or combination of tracers is often guided by in silico simulations to predict which will provide the most informative labeling patterns for the specific metabolic network under investigation.
Sensitivity Analysis and Identifiability of Flux Parameters
Once a tracer is selected and the labeling data are collected, a crucial computational step is to determine the confidence and uniqueness of the estimated flux values. Sensitivity analysis and identifiability analysis are two key techniques used for this purpose.
Identifiability analysis assesses whether the metabolic fluxes in a given model can be uniquely determined from the available labeling data. researchgate.net This is a critical prerequisite for any ¹³C-MFA study. An a priori identifiability analysis can help in designing experiments by indicating whether the chosen tracer and measurement set are sufficient to identify all the fluxes of interest. researchgate.net If certain fluxes are found to be unidentifiable, this may necessitate the use of additional tracers or the measurement of labeling in different metabolites.
Sensitivity analysis , on the other hand, evaluates how sensitive the calculated fluxes are to variations in the experimental measurements. This helps in understanding the robustness of the flux estimates and identifying which measurements have the most significant impact on the results. researchgate.net A high sensitivity indicates that small errors in a particular measurement can lead to large uncertainties in the calculated flux, highlighting the need for highly accurate and precise data for that specific measurement.
These analyses are computationally intensive and often involve solving complex systems of algebraic equations that describe the flow of isotopes through the metabolic network. The development of specialized software and algorithms has been instrumental in making these analyses feasible for large-scale metabolic models.
Data Integration and Visualization of D-GLUCOSE-1,2-13C2 Derived Flux Maps
The final step in the computational workflow is the integration of all available data to generate a comprehensive and intuitive representation of metabolic fluxes. This involves combining the isotopomer distribution data from mass spectrometry (MS) or nuclear magnetic resonance (NMR) with a stoichiometric model of the metabolic network.
Software platforms like WUFlux, INCA, and CeCaFLUX have been developed to streamline this process. github.iooup.com These tools provide a framework for:
Constructing metabolic network models: Defining the reactions and atom transitions within the cell. github.iovanderbilt.edu
Importing experimental data: Including labeling patterns and extracellular flux measurements. github.io
Estimating flux distributions: Using optimization algorithms to find the set of fluxes that best fit the experimental data. github.iooup.com
Performing statistical analysis: Calculating confidence intervals for the estimated fluxes. oup.comnih.gov
The output of this analysis is a flux map, which is a visual representation of the metabolic network with the calculated flux values overlaid on the corresponding reactions. These maps provide a clear and concise summary of the metabolic state of the cell under the specific experimental conditions.
Interactive Data Tables for Flux Visualization
Modern software tools often include interactive features for data visualization. lcms.cz For example, flux maps can be generated where users can click on a specific reaction to view detailed information about the corresponding flux, its confidence interval, and the underlying experimental data. This allows for a more dynamic and in-depth exploration of the metabolic network.
Below is an example of how flux data derived from a D-GLUCOSE-1,2-13C2 experiment might be presented in an interactive table.
| Reaction | Abbreviation | Relative Flux (Normalized to Glucose Uptake of 100) | Confidence Interval (95%) |
|---|---|---|---|
| Glucose Uptake | GLC_up | 100.0 | N/A |
| Glycolysis (Phosphofructokinase) | PFK | 85.2 | [82.1, 88.3] |
| Pentose Phosphate Pathway (Glucose-6-phosphate dehydrogenase) | G6PDH | 14.8 | [11.7, 17.9] |
| Pyruvate Kinase | PYK | 170.4 | [164.2, 176.6] |
| Pyruvate Dehydrogenase | PDH | 75.1 | [70.5, 79.7] |
| Citrate (B86180) Synthase | CS | 78.3 | [73.9, 82.7] |
This integrated approach, from tracer selection to data visualization, is essential for harnessing the power of D-GLUCOSE-1,2-13C2 and other stable isotopes to gain a deep and quantitative understanding of cellular metabolism.
Vi. Comparative Research and Future Directions for D Glucose 1,2 13c2 Studies
Comparison of D-GLUCOSE-1,2-13C2 with Other 13C-Labeled Glucose Tracers
The choice of a 13C-labeled glucose tracer is critical for the specific metabolic pathways being investigated. D-GLUCOSE-1,2-13C2 offers distinct advantages and provides different information compared to other commonly used tracers. nih.gov
D-GLUCOSE-U-13C6, where all six carbon atoms are labeled with 13C, is a powerful tracer for obtaining a comprehensive overview of glucose metabolism. ontosight.aisigmaaldrich.com It allows for the tracking of all carbon atoms as they move through various metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. ontosight.aielifesciences.org However, while it provides a broad picture, it can be challenging to distinguish between different pathways that produce the same number of labeled carbons in a metabolite. For instance, it is not ideal for differentiating the oxidative and non-oxidative branches of the PPP. elifesciences.org In contrast, D-GLUCOSE-1,2-13C2 is specifically designed to probe the activity of the pentose phosphate pathway. nih.govresearchgate.net The labeling pattern allows for a more precise determination of fluxes through the oxidative and non-oxidative branches of the PPP. nih.gov
Table 1: Comparison of D-GLUCOSE-1,2-13C2 and D-GLUCOSE-U-13C6
| Feature | D-GLUCOSE-1,2-13C2 | D-GLUCOSE-U-13C6 |
|---|---|---|
| Labeling | Carbons at positions 1 and 2 are 13C labeled. nih.gov | All six carbon atoms are 13C labeled. ontosight.aiscbt.com |
| Primary Application | Precise measurement of pentose phosphate pathway (PPP) flux, glycolysis, and TCA cycle. nih.govresearchgate.net | General tracer for overall glucose metabolism. ontosight.aimedchemexpress.com |
| Advantages | Provides high precision for estimating fluxes in glycolysis and the PPP. nih.gov | Traces all carbon atoms, providing a comprehensive metabolic picture. ontosight.ai |
| Limitations | May not be as informative for pathways not directly involving C1 and C2 of glucose. | Can be difficult to distinguish between pathways that produce similarly labeled metabolites. elifesciences.org |
Tracers with a single labeled carbon, such as D-GLUCOSE-1-13C and D-GLUCOSE-6-13C, are also used to study specific aspects of glucose metabolism. D-GLUCOSE-1-13C is often used to assess the entry of glucose into the PPP, as the C1 carbon is the first to be lost as CO2 in the oxidative branch. scientificlabs.co.ukusbio.net D-GLUCOSE-6-13C can provide insights into the latter stages of glycolysis and the fate of the carbon backbone. isotope.com
However, studies have shown that D-GLUCOSE-1,2-13C2 can offer more precise estimates for glycolysis and the PPP compared to singly labeled tracers like [1-13C]glucose. nih.gov The dual label provides more constraints on the possible metabolic routes, leading to a more accurate determination of pathway fluxes.
Table 2: Comparison of D-GLUCOSE-1,2-13C2 with Singly Labeled Glucose Tracers
| Feature | D-GLUCOSE-1,2-13C2 | D-GLUCOSE-1-13C | D-GLUCOSE-6-13C |
|---|---|---|---|
| Labeling | Carbons 1 and 2 labeled. nih.gov | Carbon 1 labeled. isotope.com | Carbon 6 labeled. isotope.com |
| Primary Application | High-precision flux analysis of glycolysis and PPP. nih.gov | Assessing entry into the oxidative PPP. scientificlabs.co.ukusbio.net | Studying later stages of glycolysis and carbon fate. isotope.com |
| Precision | Generally provides more precise flux estimates for glycolysis and PPP. nih.gov | Less precise for overall pathway flux compared to [1,2-13C2]glucose. nih.gov | Provides specific information on the C6 position. |
D-GLUCOSE-1,6-13C2 is another doubly labeled tracer that offers unique advantages for studying specific metabolic pathways. It is particularly useful for investigating the TCA cycle and anaplerotic fluxes. frontiersin.orgnih.gov The labeling at both ends of the glucose molecule allows for the tracking of carbon rearrangements within the central carbon metabolism. frontiersin.org While D-GLUCOSE-1,2-13C2 is superior for PPP analysis, D-GLUCOSE-1,6-13C2 provides valuable data for understanding mitochondrial metabolism and the replenishment of TCA cycle intermediates. nih.govfrontiersin.orgnih.gov
D-GLUCOSE-1-13C and D-GLUCOSE-6-13C
Synergistic Applications of D-GLUCOSE-1,2-13C2 with Other Stable Isotope Tracers (e.g., 15N, 2H)
To gain a more holistic understanding of cellular metabolism, D-GLUCOSE-1,2-13C2 can be used in conjunction with other stable isotope tracers, such as those containing nitrogen-15 (B135050) (15N) or deuterium (B1214612) (2H). This approach, known as multi-isotope tracing, allows for the simultaneous investigation of interconnected metabolic networks.
For instance, combining D-GLUCOSE-1,2-13C2 with a 15N-labeled amino acid like glutamine can elucidate the interplay between glucose and amino acid metabolism. vanderbilt.edu This is particularly relevant in cancer research, where both glucose and glutamine are major fuels for tumor cells. nih.gov Similarly, using 2H-labeled water or other deuterated compounds alongside D-GLUCOSE-1,2-13C2 can provide insights into redox metabolism and the sources of cellular NADPH. vanderbilt.edu
Emerging Methodologies and Technological Advancements in D-GLUCOSE-1,2-13C2 Research
The utility of D-GLUCOSE-1,2-13C2 is continually enhanced by advancements in analytical techniques and computational modeling.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier-transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry provide exceptional mass accuracy and resolution, enabling more precise determination of isotopologue distributions.
Tandem Mass Spectrometry (MS/MS): MS/MS methods are being developed to differentiate and quantify glucose isotopomers labeled at different positions, which is crucial for accurate metabolic flux analysis. osu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: Hyperpolarized 13C NMR spectroscopy is an emerging technique that dramatically increases the signal of 13C-labeled compounds, allowing for real-time metabolic imaging in vivo. researchgate.net
Computational Modeling and Flux Analysis Software: Sophisticated software tools are essential for interpreting the complex data generated from tracer experiments. researchgate.net These tools use algorithms to calculate metabolic fluxes and provide confidence intervals for the estimates, allowing for a more robust analysis of metabolic networks. nih.gov
Current Challenges and Limitations in D-GLUCOSE-1,2-13C2 Tracer Studies
Despite its utility, research using D-GLUCOSE-1,2-13C2 faces several challenges:
Isotopic and Metabolic Steady State: Achieving a true isotopic and metabolic steady state in dynamic biological systems can be difficult. vanderbilt.edu For short-term experiments, non-stationary metabolic flux analysis may be required. vanderbilt.edu
Compartmentation: In eukaryotic cells, metabolic pathways are compartmentalized within different organelles. Distinguishing the metabolic activities in these compartments (e.g., cytosol vs. mitochondria) remains a significant challenge.
Analytical Sensitivity and Metabolite Detection: The detection of low-abundance metabolites and their isotopologues can be challenging, requiring highly sensitive analytical instrumentation. biorxiv.org
Data Interpretation and Modeling Complexity: The analysis of isotopologue data requires specialized expertise and sophisticated computational tools. The complexity of the metabolic models can also introduce uncertainties into the flux calculations. biorxiv.org
Cost and Availability: Stable isotope-labeled compounds, including D-GLUCOSE-1,2-13C2, can be expensive, which may limit the scale and scope of research projects.
Future Perspectives for D-GLUCOSE-1,2-13C2 in Systems Biology and Metabolic Engineering
The stable isotope-labeled compound, D-glucose-1,2-13C2, has become an invaluable tracer for dissecting central carbon metabolism. Its unique labeling pattern provides high-resolution data for metabolic flux analysis (MFA), particularly for quantifying the relative activities of glycolysis and the pentose phosphate pathway (PPP). nih.govacs.org Looking ahead, the application of D-glucose-1,2-13C2 is poised to expand significantly, driven by advancements in analytical technologies and computational modeling. These future directions promise to deepen our understanding of complex biological systems and enhance our ability to engineer cellular metabolism for a variety of applications.
A primary area of future development lies in the integration of D-glucose-1,2-13C2 tracing data with other omics datasets, such as genomics, transcriptomics, and proteomics, within a systems biology framework. This multi-omics approach will enable the construction of more comprehensive and predictive models of cellular metabolism. For instance, combining 13C-MFA with transcriptomic data can reveal the regulatory mechanisms that govern metabolic shifts in response to genetic or environmental perturbations. researchgate.net The development of parsimonious ¹³C MFA (p¹³CMFA) is a step in this direction, offering a method to identify a unique metabolic flux solution that minimizes total reaction flux, which is particularly useful for large metabolic networks. researchgate.net
In the realm of metabolic engineering, D-glucose-1,2-13C2 will continue to be a critical tool for the rational design and optimization of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals. nrfhh.combioline.org.br By providing precise measurements of carbon flow through key metabolic pathways, this tracer allows engineers to identify metabolic bottlenecks and to design targeted genetic modifications to redirect flux towards desired products. bioline.org.br Future research will likely focus on applying these techniques to a wider range of non-model organisms and to more complex metabolic pathways.
Furthermore, the use of D-glucose-1,2-13C2 is expected to grow in biomedical research, particularly in the study of diseases characterized by altered metabolism, such as cancer, diabetes, and neurodegenerative disorders. nih.govnih.govnih.gov Tracing studies with this compound can elucidate the metabolic reprogramming that occurs in diseased cells, potentially identifying new therapeutic targets. nih.gov For example, it has been used to study the metabolic effects of insulin (B600854) resistance in muscle cells and to characterize the metabolic phenotype of cancer cells. nih.govd-nb.info The continued development of high-resolution analytical techniques, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will further enhance the precision and scope of these studies. nih.govresearchgate.net
The future of D-glucose-1,2-13C2 in systems biology and metabolic engineering is bright, with numerous opportunities for innovation and discovery. The integration of this powerful tracer with other systems-level approaches will undoubtedly lead to a more profound understanding of the complexities of cellular metabolism and will accelerate the development of novel biotechnological and biomedical applications.
| Future Research Area | Objective | Methodology | Potential Impact |
| Integrative Multi-Omics Analysis | To build comprehensive, predictive models of cellular metabolism. | Combine D-glucose-1,2-13C2 tracing with genomics, transcriptomics, and proteomics. | Deeper understanding of metabolic regulation and cellular responses to perturbations. researchgate.net |
| Advanced Metabolic Engineering | To optimize microbial production of biofuels, pharmaceuticals, and other chemicals. | Use D-glucose-1,2-13C2 to identify and alleviate metabolic bottlenecks in engineered strains. | Increased efficiency and yield of bio-based production processes. nrfhh.combioline.org.br |
| Biomedical and Disease Research | To elucidate metabolic reprogramming in diseases like cancer, diabetes, and neurodegeneration. | Employ D-glucose-1,2-13C2 tracing to map metabolic fluxes in diseased vs. healthy cells. | Identification of novel diagnostic markers and therapeutic targets. nih.govnih.govd-nb.info |
| Dynamic Metabolic Modeling | To capture the temporal dynamics of metabolic networks. | Develop and apply non-stationary 13C-MFA techniques using D-glucose-1,2-13C2. | More accurate representation of cellular metabolism under dynamic conditions. researchgate.net |
| Expansion to Non-Model Organisms | To characterize metabolism in a wider range of organisms. | Adapt D-glucose-1,2-13C2 tracing protocols for use in less-studied microbes and cell types. | Unlocking the metabolic potential of a greater diversity of biological systems. |
Q & A
Basic Question
- Isotopic Purity Validation : Confirm the compound’s isotopic purity (e.g., 99 atom % 13C) via mass spectrometry before use, as impurities can skew flux calculations .
- Calibration Standards : Prepare gravimetric mixtures of natural and labeled glucose (e.g., D-GLUCOSE-1,2-13C2) to validate analytical accuracy. For instance, Table 5 in demonstrates <2% error between theoretical and experimental molar fractions using such standards.
- Background Correction : Account for natural 13C abundance (1.1%) in unlabeled metabolites to avoid overestimating flux .
How can researchers resolve contradictions in carbon flux data derived from D-GLUCOSE-1,2-13C2 tracer studies?
Advanced Question
Conflicting flux data often arise from pathway crosstalk or analytical limitations. Mitigation strategies include:
- Pathway-Specific Tracers : Combine D-GLUCOSE-1,2-13C2 with other isotopologues (e.g., D-GLUCOSE-13C6) to distinguish oxidative vs. non-oxidative PPP contributions .
- Time-Resolved Analysis : Use short incubation times (<30 minutes) to minimize metabolite recycling, which can obscure flux measurements in dynamic systems like tumors .
- Multimodal Validation : Cross-validate MS/NMR data with enzyme activity assays or genetic knockdowns (e.g., silencing glucose-6-phosphate dehydrogenase to isolate PPP activity) .
What methodological challenges arise when studying non-oxidative pentose phosphate pathway (PPP) activity with D-GLUCOSE-1,2-13C2?
Advanced Question
The non-oxidative PPP produces ribose-5-phosphate without CO2 release, complicating tracer studies:
- Labeling Patterns : D-GLUCOSE-1,2-13C2 generates unique 13C signatures in PPP intermediates. For example, transketolase-driven rearrangements produce [1,2-13C2]-fructose-6-phosphate, detectable via tandem MS .
- Quantitative Modeling : Use metabolic flux analysis (MFA) software (e.g., INCA) to integrate labeling data and resolve bidirectional fluxes in the PPP .
- Interference from Glycolysis : Differentiate PPP-derived lactate (from [3-13C]-lactate) vs. glycolysis-derived lactate (from [1,2-13C2]-lactate) using isotopomer spectral analysis .
How should researchers optimize storage and handling of D-GLUCOSE-1,2-13C2 to maintain stability?
Basic Question
- Storage Conditions : Store at -20°C in airtight, desiccated containers to prevent degradation. The compound’s optical activity ([α]25/D +52.0°) and melting point (150–152°C) are indicators of stability .
- Reconstitution : Prepare fresh solutions in trace NH4OH or PBS (pH 7.4) to avoid epimerization or microbial contamination .
- Quality Control : Monitor pH and optical rotation post-reconstitution; deviations >5% from baseline suggest decomposition .
What advanced techniques can validate the metabolic fate of D-GLUCOSE-1,2-13C2 in complex biological systems?
Advanced Question
- Isotope Ratio Mass Spectrometry (IRMS) : Compare 13C/12C ratios in metabolites to distinguish endogenous vs. tracer-derived carbon. Figure 3 in shows high correlation (R² >0.99) between IRMS and GC-MS data.
- Tracer Pulse-Chase Experiments : Pulse cells with D-GLUCOSE-1,2-13C2, then switch to unlabeled glucose to track metabolite turnover rates .
- Spatial Metabolomics : Combine tracer studies with imaging techniques (e.g., MALDI-MS) to map 13C distribution in tissues, as demonstrated in tumor microenvironments .
How does the positional 13C labeling in D-GLUCOSE-1,2-13C2 influence its utility in studying mitochondrial vs. cytosolic metabolism?
Advanced Question
- Mitochondrial TCA Cycle : The 13C2 label at C1 and C2 is retained in citrate after glycolysis, enabling tracking of mitochondrial acetyl-CoA production via LC-MS .
- Cytosolic NADPH Production : In the oxidative PPP, the C1 label is lost as CO2, while C2 contributes to NADPH synthesis. This allows quantification of PPP-derived NADPH using isotope-enriched glutathione .
What are the limitations of using D-GLUCOSE-1,2-13C2 for flux analysis in highly glycolytic systems?
Advanced Question
- Label Dilution : Rapid glycolysis in cancer cells can dilute 13C signals. Use higher tracer concentrations (e.g., 20 mM) or inhibit glucose uptake in control experiments .
- Anaplerotic Reactions : Carboxylation of pyruvate (from glycolysis) may reintroduce unlabeled carbon into the TCA cycle, requiring correction via mass isotopomer distribution (MID) analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
